molecular formula C18H16N2O2S B2399877 2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034448-12-7

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2399877
CAS No.: 2034448-12-7
M. Wt: 324.4
InChI Key: ZDFZSURBRSULSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyridinylmethyl-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridinylmethyl-Thiophene Moiety: The pyridinylmethyl-thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of a nitro group would yield an aminated benzamide.

Scientific Research Applications

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a different position of the pyridine ring.

    2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: Similar structure but with a different position of the thiophene ring.

Uniqueness

2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-8-19-16(10-13)14-7-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFZSURBRSULSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.